2,3-Dibromoanthracene

Vue d'ensemble

Description

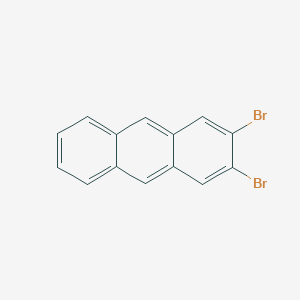

2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It is a useful synthetic intermediate used to synthesize various acenes and acene derivatives such as Acenaphth [1,2-b]anthracene, which is mutagenic .

Chemical Reactions Analysis

A visible light promoted approach to anthracenone-furans from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction has been reported . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields in one pot .

Physical And Chemical Properties Analysis

2,3-Dibromoanthracene has a molecular formula of C14H8Br2 and a molecular weight of 336.02 . It has a melting point of 270 °C and a predicted boiling point of 441.1±18.0 °C . The density is predicted to be 1.768±0.06 g/cm3 . It is a solid substance with a light yellow to brown color .

Applications De Recherche Scientifique

Enantiodifferentiating Supramolecular Photocyclodimerization : It is used for enantiodifferentiating supramolecular photocyclodimerization to enhance enantioselectivity and product selectivity in reactions (Nakamura & Inoue, 2005).

Study of Diisopropylphosphanyl-Substituted Anthracenes : Researchers use 2,3-Dibromoanthracene for studying diisopropylphosphanyl-substituted anthracenes and their oxidation products (Schwab, Stern, & Stalke, 2008).

Synthesis of Anthracene Derivatives : It is involved in synthesizing anthracene derivatives and studying diastereoselectivity in photoinduced dimerization (Geiger et al., 2019).

Building Block for Organic Electronics : 2,3-Dibromoanthracene serves as a building block for organic light-emitting diodes (OLEDs), field-effect transistors, solar cells, and chemosensors (Xue et al., 2012).

Synthesis of Hexabromoanthracenes : It is used in the synthesis of new anthracene derivatives, such as hexabromoanthracenes (Çakmak et al., 2006).

Study of Photophysical Properties : The absorption and fluorescence spectra of 2,3-Dibromoanthracene are utilized for studying the symmetrical and rotated sandwich configurations of substituted anthracenes (Chandross & Ferguson, 1966).

Hydrogen Transfer Reagent : It functions as a hydrogen transfer reagent in reactions requiring a hydrogen donor, such as the formation of quinols from quinones and the hydrogenation of thiyl radicals to form thiols (Bass, 1964).

Safety And Hazards

Orientations Futures

In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties . This suggests that modifications to the 2,3-Dibromoanthracene molecule could be explored for the development of new materials.

Propriétés

IUPAC Name |

2,3-dibromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKSPWUUMSDFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromoanthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[e,l]pyrene](/img/structure/B48497.png)